

# Spectroscopic Profile of 2-Bromo-1,3-dichlorobenzene: A Technical Guide

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## Compound of Interest

Compound Name: 2-Bromo-1,3-dichlorobenzene

Cat. No.: B155771

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Bromo-1,3-dichlorobenzene** (CAS No. 19393-92-1), a halogenated aromatic compound with applications in organic synthesis.<sup>[1][2]</sup> The document presents available data for mass spectrometry, and while specific experimental NMR and IR data are not publicly available in detail, this guide includes predicted spectral characteristics and general experimental protocols.

## Molecular Structure and Properties

**2-Bromo-1,3-dichlorobenzene** is characterized by a benzene ring substituted with one bromine and two chlorine atoms.<sup>[1][2]</sup>

Molecular Formula: C<sub>6</sub>H<sub>3</sub>BrCl<sub>2</sub><sup>[1][3]</sup>

Molecular Weight: 225.90 g/mol <sup>[4]</sup>

Synonyms: 1-Bromo-2,6-dichlorobenzene, 2,6-Dichlorobromobenzene<sup>[1][3]</sup>

## Spectroscopic Data

The following sections detail the available and predicted spectroscopic data for **2-Bromo-1,3-dichlorobenzene**.

## Mass Spectrometry (MS)

Mass spectrometry data is crucial for determining the molecular weight and fragmentation pattern of a compound. The mass spectrum of **2-Bromo-1,3-dichlorobenzene** has been reported by the National Institute of Standards and Technology (NIST).

Table 1: Mass Spectrometry Data for **2-Bromo-1,3-dichlorobenzene**

m/z	Interpretation
224	$[M]^+$ (Molecular ion with $^{79}\text{Br}$ , $^{35}\text{Cl}$ , $^{35}\text{Cl}$ )
226	$[M+2]^+$ (Isotopic peak for one $^{37}\text{Cl}$ or $^{81}\text{Br}$ )
228	$[M+4]^+$ (Isotopic peak for two $^{37}\text{Cl}$ or one $^{81}\text{Br}$ and one $^{37}\text{Cl}$ )
145	$[M - \text{Br}]^+$
110	$[M - \text{Br} - \text{Cl}]^+$

Note: The isotopic pattern of bromine ( $^{79}\text{Br}:\text{Br}^{81} \approx 1:1$ ) and chlorine ( $^{35}\text{Cl}:\text{Cl}^{37} \approx 3:1$ ) results in a characteristic cluster of peaks for the molecular ion and fragments containing these halogens.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific, experimentally verified  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for **2-Bromo-1,3-dichlorobenzene** are not readily available in public spectral databases, predictions based on structure and known substituent effects can be made.

### $^1\text{H}$ NMR (Predicted)

The proton NMR spectrum is expected to show two signals in the aromatic region (typically  $\delta$  7.0-8.0 ppm). The integration of these signals would be in a 2:1 ratio. The proton between the two chlorine atoms (at position 2) would likely be the most deshielded.

### $^{13}\text{C}$ NMR (Predicted)

The  $^{13}\text{C}$  NMR spectrum is predicted to show four distinct signals for the six carbon atoms due to molecular symmetry. The carbon atoms attached to the halogens would be significantly deshielded.

Table 2: Predicted  $^{13}\text{C}$  NMR Chemical Shifts for **2-Bromo-1,3-dichlorobenzene**

Carbon Atom	Predicted Chemical Shift (ppm)
C-Br	120 - 125
C-Cl	130 - 135
C-H	128 - 132
C (quaternary)	135 - 140

## Infrared (IR) Spectroscopy

Specific experimental IR data for **2-Bromo-1,3-dichlorobenzene** is not publicly available. However, the IR spectrum of an aromatic compound like this would typically exhibit the following characteristic absorption bands.

Table 3: Expected IR Absorption Bands for **2-Bromo-1,3-dichlorobenzene**

Wavenumber ( $\text{cm}^{-1}$ )	Vibration Type
3100 - 3000	C-H aromatic stretching
1600 - 1450	C=C aromatic ring stretching
1250 - 1000	C-H in-plane bending
850 - 550	C-Cl stretching
750 - 500	C-Br stretching
Below 850	C-H out-of-plane bending (substitution pattern dependent)

## Experimental Protocols

Detailed experimental protocols for the acquisition of the presented spectroscopic data are not available for this specific compound. However, general methodologies for each technique are described below.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

A general procedure for obtaining NMR spectra of a solid sample like **2-Bromo-1,3-dichlorobenzene** would involve:

- Sample Preparation: Dissolving a few milligrams of the compound in a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ).
- Instrumentation: Using a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).
- $^1\text{H}$  NMR Acquisition: Acquiring the proton spectrum with a standard pulse sequence.
- $^{13}\text{C}$  NMR Acquisition: Acquiring the carbon spectrum, often with proton decoupling to simplify the spectrum to single lines for each unique carbon.

## Infrared (IR) Spectroscopy

A common method for obtaining an IR spectrum of a solid sample is:

- Sample Preparation: Using the Attenuated Total Reflectance (ATR) technique, where a small amount of the solid is pressed against a crystal (e.g., diamond or germanium). Alternatively, the KBr pellet method can be used, where the sample is ground with potassium bromide and pressed into a thin disk.
- Instrumentation: Using a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Scanning the mid-infrared range (typically  $4000\text{-}400\text{ cm}^{-1}$ ).

## Mass Spectrometry (MS)

For a volatile solid like **2-Bromo-1,3-dichlorobenzene**, a typical procedure would be:

- Sample Introduction: Introducing a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).

- Ionization: Using a suitable ionization technique, most commonly Electron Ionization (EI).
- Mass Analysis: Separating the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: Detecting the ions to generate the mass spectrum.

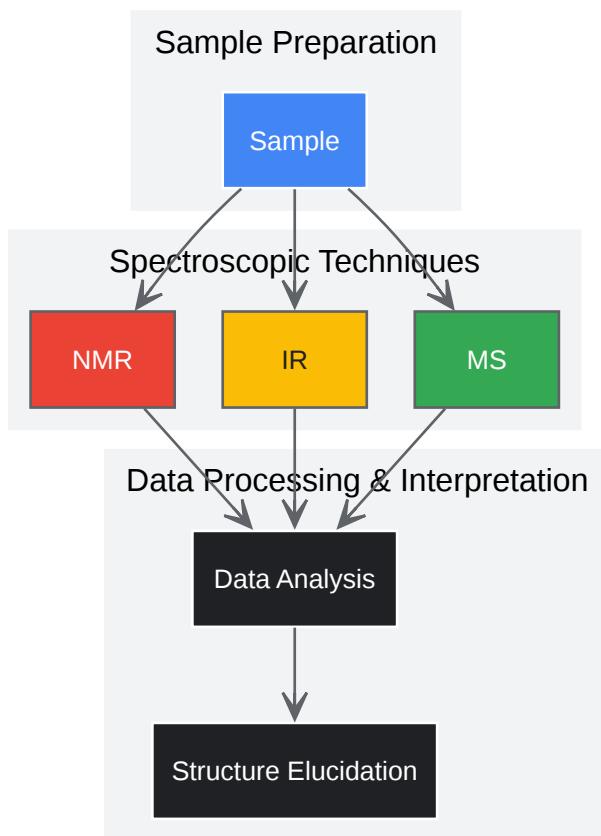
## Visualizations

### Molecular Structure and NMR Assignments

Caption: Molecular structure of **2-Bromo-1,3-dichlorobenzene**.

## General Spectroscopic Analysis Workflow

General Workflow for Spectroscopic Analysis



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Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

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## References

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